molecular formula C9H9NO4S B13147352 4-Ethoxybenzenesulfonylisocyanate

4-Ethoxybenzenesulfonylisocyanate

Cat. No.: B13147352
M. Wt: 227.24 g/mol
InChI Key: NQZZEQILTYJICW-UHFFFAOYSA-N
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Description

4-Ethoxybenzenesulfonylisocyanate is a specialized organic compound characterized by a sulfonylisocyanate (-SO₂-NCO) functional group attached to a benzene ring substituted with an ethoxy (-OCH₂CH₃) group. This structure confers unique electrophilic reactivity, making it valuable in synthesizing sulfonylurea derivatives, polymers, and bioactive molecules. The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the isocyanate moiety, while the ethoxy group contributes to solubility in organic solvents and modulates electronic effects on the aromatic ring .

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

4-ethoxy-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C9H9NO4S/c1-2-14-8-3-5-9(6-4-8)15(12,13)10-7-11/h3-6H,2H2,1H3

InChI Key

NQZZEQILTYJICW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C=O

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The most direct and commonly reported method involves the reaction of 4-ethoxybenzenesulfonamide with phosgene gas in the presence of a catalytic amount of an ester-type catalyst or hydrocarbyl isocyanate catalysts to form the corresponding sulfonyl isocyanate.

Catalytic Ester Method

A patented process for the analogous compound methyl benzenesulfonyl isocyanate provides a useful model for 4-ethoxybenzenesulfonylisocyanate preparation. The method employs an ester-type catalytic agent (e.g., n-butyl isocyanate, isopropyl isocyanate) in an inert solvent under controlled temperature and pressure conditions. The catalytic ester enhances the reactivity of the nitrogen atom in the sulfonamide, facilitating the formation of a transition state that promotes phosgene absorption by the oxygen atom, leading to high-purity isocyanate products (>99%).

Key reaction parameters:

Parameter Value Range
Reaction Temperature 50–120 °C
Reaction Pressure 0–0.2 MPa
Molar Ratio (Sulfonamide : Catalyst) 10–200 : 1
Solvent Inert organic solvents (e.g., toluene, xylene)
Reaction Time 3–5 hours (typical)

The process allows direct recycling of the catalytic ester with the solvent, reducing energy consumption and harmful emissions associated with catalyst separation.

Reaction Mechanism Insights

The catalytic ester activates the sulfonamide nitrogen by increasing its nucleophilicity, which facilitates the nucleophilic attack on phosgene. This forms a carbamoyl chloride intermediate that rearranges to the sulfonyl isocyanate. The ester catalyst stabilizes the transition state and enhances oxygen atom affinity for phosgene, improving yield and purity.

Example Procedure (Adapted)

  • Mix 4-ethoxybenzenesulfonamide (10 mmol) with 2 mL of n-butyl isocyanate catalyst and 40 mL of an inert solvent in a 100 mL reactor.
  • Introduce phosgene gas slowly while maintaining reaction temperature at 70 °C and pressure at 0.05 MPa.
  • Stir for 4 hours.
  • Purify the product by distillation or chromatography to achieve >99% purity.

Alternative Multistep Synthesis via Sulfonylurea Intermediates

Sulfonylurea Route

An alternative method involves first synthesizing sulfonylurea intermediates by reacting 4-ethoxybenzenesulfonyl esters with alkyl isocyanates (e.g., butyl isocyanate) in the presence of catalytic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane. This is followed by catalytic reduction (if necessary) and subsequent phosgenation to yield the sulfonyl isocyanate.

Reaction Conditions

  • Solvents: Inert aprotic organic solvents such as methylene chloride, tetrahydrofuran, acetonitrile, or xylene.
  • Temperature: Initial reaction at 0–10 °C, then heating to 120–135 °C for phosgene addition.
  • Pressure: Atmospheric or slightly elevated.
  • Reaction Time: 1–24 hours depending on step.

Advantages and Considerations

  • This method allows for better control of intermediate purity.
  • Suitable for substrates sensitive to direct phosgenation.
  • Requires additional steps and handling of multiple reagents.
  • Phosgene addition is carefully controlled to avoid excess and side reactions.

Example from Patent Literature

  • A mixture of methyl 2-sulfamoylbenzoate, butyl isocyanate, and catalytic DABCO in xylene is heated to reflux.
  • Phosgene gas is added slowly at 120 °C under dry ice reflux condenser.
  • After completion, the mixture is filtered, and solvents are removed under vacuum.
  • The crude sulfonyl isocyanate is purified by distillation.

Synthesis of 4-Ethoxybenzenesulfonamide Precursor

The sulfonamide precursor, 4-ethoxybenzenesulfonamide, can be synthesized via sulfonamidation of 4-ethoxybenzenesulfonyl chloride or related sulfonyl derivatives. A notable method involves:

  • Starting from trans-4-chlorosulfonyl cinnamic acid.
  • Bromination in acetic acid to form dibromopropionic acid derivatives.
  • Microwave-assisted sulfonamidation and decarboxylation using ammonia or amines.
  • Final reaction with sodium ethoxide at 60–80 °C to yield 4-ethynylbenzenesulfonamide, which can be further converted to the corresponding isocyanate.

This method highlights the importance of intermediate preparation for efficient isocyanate synthesis.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Conditions Solvent Temperature (°C) Pressure (MPa) Purity (%) Notes
Direct Phosgenation with Ester Catalyst 4-Ethoxybenzenesulfonamide Ester-type catalyst (e.g., n-butyl isocyanate) Toluene, xylene 50–120 0–0.2 >99 High yield, catalyst recycling, environmentally friendly
Sulfonylurea Intermediate Route 4-Ethoxybenzenesulfonyl ester + alkyl isocyanate Tertiary amine catalyst (e.g., DABCO) Methylene chloride, xylene 0–135 Atmospheric High Multistep, better control of intermediates
Precursor Synthesis via Bromination and Sulfonamidation trans-4-Chlorosulfonyl cinnamic acid Microwave-assisted amination Acetic acid, DMF 60–80 Atmospheric N/A Provides sulfonamide precursor for further conversion

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzenesulfonylisocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.

    Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water, to form carbamic acid derivatives.

    Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes when reacted with diols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form urea derivatives.

    Alcohols: React with the isocyanate group to form urethane derivatives.

    Water: Reacts with the isocyanate group to form carbamic acid derivatives.

Major Products Formed

    Urea Derivatives: Formed from reactions with amines.

    Urethane Derivatives: Formed from reactions with alcohols.

    Carbamic Acid Derivatives: Formed from reactions with water.

Scientific Research Applications

4-Ethoxybenzenesulfonylisocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonylisocyanate group into various molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxybenzenesulfonylisocyanate involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can form urea, urethane, and carbamic acid derivatives, respectively. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 4-Ethoxybenzenesulfonylisocyanate and analogous compounds:

Compound Name CAS No. Molecular Formula Key Functional Groups Reactivity Profile Solubility Applications
This compound Not Provided C₉H₉NO₄S Ethoxy, sulfonyl, isocyanate High electrophilicity due to SO₂ Organic solvents Polymer crosslinking, drug synthesis
4-Methoxyphenyl isocyanate 5416-93-3 C₈H₇NO₂ Methoxy, isocyanate Moderate electrophilicity Organic solvents Agrochemicals, polyurethanes
4-(Dimethylamino)phenyl isocyanate N/A C₉H₁₀N₂O Dimethylamino, isocyanate Reduced electrophilicity (EDG*) Polar aprotic solvents Fluorescent probes, sensors
4-Sulfophenyl isothiocyanate sodium salt 17614-69-6 C₇H₄NNaO₃S₂ Sulfonate, isothiocyanate High reactivity (NCS vs. NCO) Water Bioconjugation, protein labeling

*EDG: Electron-donating group

Reactivity and Electronic Effects

  • Electrophilicity: The sulfonyl group in this compound significantly enhances the electrophilicity of the isocyanate group compared to 4-Methoxyphenyl isocyanate (methoxy is weaker EDG) and 4-(Dimethylamino)phenyl isocyanate (dimethylamino is stronger EDG) . This makes it more reactive toward nucleophiles like amines or alcohols.
  • Ethoxy vs. Methoxy : The ethoxy group’s larger size and weaker electron-donating effect (compared to methoxy) further polarize the isocyanate group, increasing its susceptibility to nucleophilic attack .
  • Isocyanate vs. Isothiocyanate : 4-Sulfophenyl isothiocyanate sodium salt (isothiocyanate, -NCS) exhibits higher reactivity than isocyanates (-NCO) due to the thiophilic nature of sulfur, enabling faster conjugation with thiols .

Solubility and Stability

  • The sodium salt in 4-Sulfophenyl isothiocyanate sodium salt renders it water-soluble, unlike the hydrophobic this compound, which is tailored for organic-phase reactions .
  • The sulfonyl group in this compound improves thermal stability compared to non-sulfonated analogs, making it suitable for high-temperature syntheses.

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